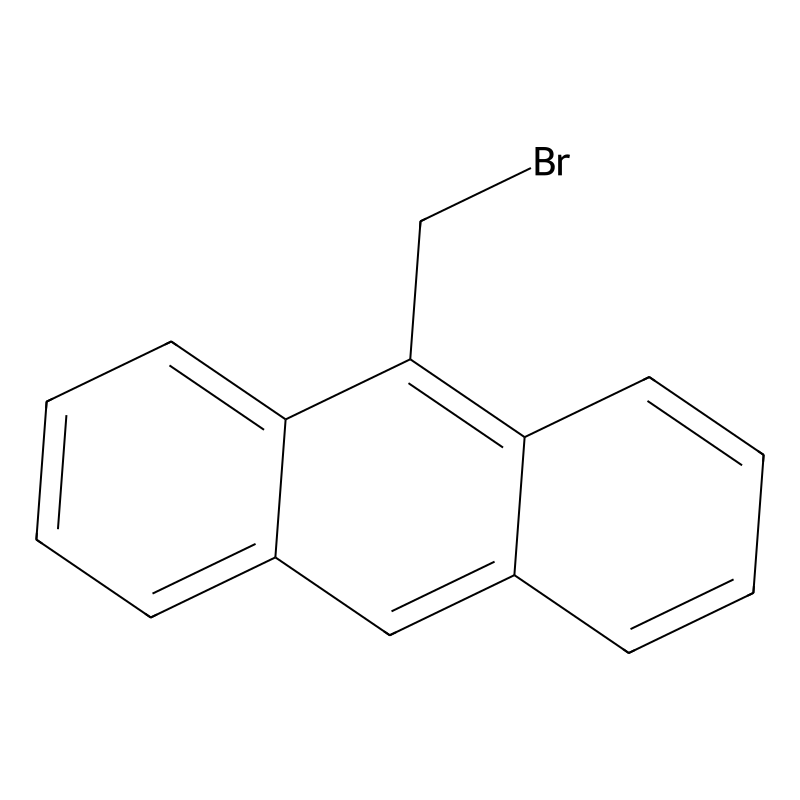

9-(Bromomethyl)anthracene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Designing New Photochromic Complexes

Scientific Field: Optical Switching and Display Devices

Summary of the Application: The photogeneration of stable radicals is important in the field of optical switching, displays, and other devices.

Methods of Application or Experimental Procedures: The experiment involved the use of crystalline 9-anthracene carboxylic acid (9-AC) and a mononuclear complex constructed from this ligand.

Results or Outcomes: The study found a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials.

Diels-Alder Reaction with Citraconic Anhydride

Scientific Field: Organic Chemistry

Summary of the Application: The Diels-Alder cycloaddition reaction between 9-bromomethyl anthracene and Citraconic anhydride dienophile has been investigated theoretically in toluene solution.

Results or Outcomes: The obtained DFT-results such as prediction of the major product of the reaction are in agreement with the experimental results, confirming the validity of the DFT-proposed mechanism.

Probing DNA Cleavage

Scientific Field: Biological Systems

Summary of the Application: Anthracene skeletal compounds, such as 9-(Bromomethyl)anthracene, are useful for probing DNA cleavage.

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific experiment being performed.

9-(Bromomethyl)anthracene is an organic compound characterized by the presence of a bromomethyl group attached to the anthracene structure. Its molecular formula is C₁₅H₁₁Br, and it has a molecular weight of approximately 271.16 g/mol. The compound is notable for its potential applications in organic synthesis and materials science, particularly in the development of fluorescent materials and sensors.

The synthesis of 9-(bromomethyl)anthracene typically involves the bromination of anthracene derivatives. One common method includes the conversion of anthracene to 9-formylanthracene followed by bromomethylation using paraformaldehyde and hydrobromic acid . The general steps are:

- Formation of 9-Formylanthracene: Anthracene is reacted with paraformaldehyde under acidic conditions.

- Bromomethylation: The resulting 9-formylanthracene is treated with hydrobromic acid and formaldehyde to introduce the bromomethyl group.

9-(Bromomethyl)anthracene has several applications in various fields:

- Fluorescent Materials: Due to its anthracene backbone, it can be used in the development of fluorescent probes and sensors.

- Organic Synthesis: It serves as a versatile intermediate in organic synthesis for creating more complex molecules.

- Materials Science: Its properties make it suitable for use in organic electronics and photonic devices.

Interaction studies involving 9-(bromomethyl)anthracene focus on its ability to interact with metal ions and other organic compounds. These studies often assess its potential as a chemosensor due to its fluorescence properties when interacting with specific ions such as copper(II) . The interactions can lead to changes in fluorescence intensity, making it useful for detecting metal ion concentrations in various environments.

Several compounds share structural similarities with 9-(bromomethyl)anthracene, including:

- Anthracene: The parent compound without any substituents.

- 9-Chloromethylanthracene: Similar structure but with a chlorine atom instead of bromine.

- 9-Methylanthracene: Contains a methyl group at the same position instead of a bromomethyl group.

- 9-Bromoanthracene: A simpler derivative with only a bromine substituent.

Comparison TableCompound Key Features Unique Aspects 9-(Bromomethyl)anthracene Bromomethyl group; reactive Engages in Diels-Alder reactions Anthracene Base structure; no substituents Fundamental aromatic compound 9-Chloromethylanthracene Chlorine substituent Less reactive than brominated analogs 9-Methylanthracene Methyl substituent Alters electronic properties 9-Bromoanthracene Bromine substituent Simpler reactivity compared to bromomethyl

| Compound | Key Features | Unique Aspects |

|---|---|---|

| 9-(Bromomethyl)anthracene | Bromomethyl group; reactive | Engages in Diels-Alder reactions |

| Anthracene | Base structure; no substituents | Fundamental aromatic compound |

| 9-Chloromethylanthracene | Chlorine substituent | Less reactive than brominated analogs |

| 9-Methylanthracene | Methyl substituent | Alters electronic properties |

| 9-Bromoanthracene | Bromine substituent | Simpler reactivity compared to bromomethyl |

The uniqueness of 9-(bromomethyl)anthracene lies in its reactivity due to the bromomethyl group, which enhances its utility in synthetic applications compared to other similar compounds.

The synthesis of 9-(bromomethyl)anthracene has evolved significantly since the mid-20th century, driven by advances in aromatic substitution chemistry. Early approaches relied on Friedel-Crafts alkylation, but these methods suffered from poor regioselectivity. A breakthrough occurred in the 1950s with the adaptation of the Vilsmeier-Haack reaction for anthracene functionalization, enabling precise formylation at the 9-position. This advancement laid the foundation for modern reduction-bromination strategies.

By the 1960s, direct bromomethylation methods emerged, utilizing paraformaldehyde and hydrobromic acid in acetic acid. Miller's 1955 chloromethylation protocol inspired analogous bromination approaches, while Klanderman's 1966 work with 2-nitropropane demonstrated the feasibility of oxidative bromination. Recent developments focus on improving atom economy and reducing byproducts through catalytic systems.

The Diels-Alder reactivity of 9-(Bromomethyl)anthracene has been extensively studied through both experimental and computational approaches. The compound functions as a diene in these pericyclic reactions, with the anthracene core providing the necessary four π-electrons for cycloaddition [1] [2].

Comprehensive density functional theory studies have revealed that 9-(Bromomethyl)anthracene undergoes Diels-Alder cycloaddition through well-defined mechanistic pathways. When reacting with citraconic anhydride as the dienophile, the reaction proceeds via two competitive pathways designated as Pathway I and Pathway II [1] [2] [3]. These pathways differ in the relative orientations of the reactants in the transition state, leading to the formation of distinct regioisomeric products.

The kinetic analysis demonstrates that Pathway I, which leads to the formation of the ortho regioisomer, exhibits an activation energy of 113.78 kilojoules per mole in toluene solution [1] [2]. In contrast, Pathway II, resulting in the meta regioisomer, requires a higher activation energy of 117.01 kilojoules per mole under identical conditions [1] [2]. The energy difference of 3.23 kilojoules per mole between these pathways provides the thermodynamic driving force for regioselectivity, with the ortho adduct being the kinetically and thermodynamically favored product [1] [2].

Both reaction pathways proceed through concerted mechanisms characteristic of thermal Diels-Alder reactions, with no intermediates detected in the computational studies [1] [2]. The transition states exhibit the expected geometrical features of pericyclic reactions, with simultaneous bond formation occurring at both termini of the diene and dienophile components.

Regioselectivity in Endo vs. Exo Adduct Formation

The regioselectivity observed in Diels-Alder reactions of 9-(Bromomethyl)anthracene follows established principles governing pericyclic chemistry. The preferential formation of endo products over exo products represents a fundamental aspect of these cycloaddition reactions [2] [4].

In reactions with unsymmetrical dienophiles, the compound demonstrates a marked preference for endo adduct formation, where the electron-withdrawing groups of the dienophile orient toward the anthracene backbone [2]. This selectivity arises from favorable secondary orbital interactions between the π-systems of the reactants during the transition state, stabilizing the endo pathway despite increased steric interactions [5] [6].

The regioselectivity can be modulated through careful selection of substituents on both the diene and dienophile components. Electron-donating groups positioned on the terminal rings of anthracene derivatives have been shown to bias cycloaddition toward the 1,4-positions rather than the traditional 9,10-positions [4]. However, for 9-(Bromomethyl)anthracene, the electronic properties of the bromomethyl substituent maintain the natural preference for 9,10-cycloaddition while enhancing the endo selectivity through stabilizing interactions.

The stereochemical outcome of these reactions has significant implications for synthetic applications, as the endo products often serve as precursors to more complex polycyclic structures through subsequent transformations. The high degree of predictability in product formation makes 9-(Bromomethyl)anthracene particularly valuable for target-oriented synthesis.

Computational Studies (DFT Analysis)

Density functional theory calculations using the B3LYP hybrid functional with the 6-311++G(d,p) basis set have provided detailed insights into the electronic structure and reactivity patterns of 9-(Bromomethyl)anthracene [1] [2] [7] [8]. These computational studies employ the polarizable continuum model to account for solvent effects, ensuring accurate representation of reaction conditions encountered in experimental systems [1] [2].

The frontier molecular orbital analysis reveals that the highest occupied molecular orbital of 9-(Bromomethyl)anthracene exhibits significant electron density at the 9 and 10 positions of the anthracene backbone, consistent with experimental observations of enhanced reactivity at these sites [2] [8]. The presence of the bromomethyl substituent introduces subtle electronic perturbations that influence both the energy and spatial distribution of these frontier orbitals.

Calculations of the reaction pathways demonstrate that both competitive mechanisms proceed through early transition states, with bond formation occurring simultaneously but asynchronously [1] [2]. The computational results predict activation barriers that align closely with experimental kinetic measurements, validating the theoretical approach and providing confidence in mechanistic interpretations.

Natural bond orbital analysis reveals the role of hyperconjugative interactions in stabilizing the transition states [8]. The electron-withdrawing nature of the bromine atom creates favorable orbital mixing that contributes to the observed regioselectivity patterns. These stabilizing interactions are particularly pronounced in the endo transition states, explaining the experimental preference for these products.

The computational studies also provide thermodynamic data for the cycloaddition reactions, including reaction enthalpies and free energies under standard conditions [1] [2]. These calculations indicate that while the reactions are thermodynamically favorable, the reversible nature of Diels-Alder chemistry under elevated temperatures allows for potential retro-cycloaddition, enabling access to thermodynamic product distributions under appropriate conditions.

Nucleophilic Substitution Reactions

The bromomethyl group in 9-(Bromomethyl)anthracene serves as an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of diverse functional groups at the 9-position of the anthracene backbone [9] . These substitution reactions proceed through well-established SN2 mechanisms, with the reactivity enhanced by the benzylic nature of the carbon-bromine bond.

The compound readily undergoes nucleophilic displacement reactions with a wide range of nucleophiles, including amines, thiols, alkoxides, and carbon-centered nucleophiles . The reactions typically proceed under mild conditions in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide, which stabilize the nucleophilic species while minimizing competing elimination pathways.

The stereochemical course of these substitution reactions depends on the nature of the nucleophile and reaction conditions. Primary and secondary amines react efficiently to form stable carbon-nitrogen bonds, with yields typically exceeding 80 percent under optimized conditions . Similarly, thiol nucleophiles readily form carbon-sulfur bonds, providing access to anthracene derivatives with sulfur-containing substituents that exhibit unique photophysical properties.

Benzimidazole Coupling for Ligand Synthesis

The coupling of 9-(Bromomethyl)anthracene with benzimidazole derivatives represents a particularly important class of nucleophilic substitution reactions, enabling the synthesis of complex heterocyclic systems with potential applications in coordination chemistry and materials science [9] [13] [14] [15].

Recent advances in palladium and copper-catalyzed methodologies have expanded the scope of benzimidazole coupling reactions. A notable example involves the tandem Pd/Cu-catalyzed decarboxylative approach that enables the formation of N-fused imidazophenanthridine scaffolds through intermolecular cross-coupling cascades [13]. This methodology utilizes ortho-bromobenzoic acids and 2-(2-bromoaryl)-1H-benzoimidazoles as coupling partners, providing access to synthetically useful heterocyclic frameworks with high efficiency and broad substrate scope.

The reaction mechanism involves initial formation of a carboxylate salt between the copper catalyst and the ortho-bromobenzoic acid, followed by decarboxylation to generate an organocuprate species [13]. Simultaneously, palladium undergoes oxidative addition to the bromo-substituted benzimidazole substrate. Transmetalation between the copper and palladium species generates a key intermediate that undergoes reductive elimination to form the final C-N bond, completing the coupling process.

The substrate scope of these transformations encompasses a diverse range of functionalized benzimidazole derivatives, with yields typically ranging from 64 to 85 percent [13]. Electron-donating and electron-withdrawing substituents on both coupling partners are well-tolerated, demonstrating the robust nature of this synthetic methodology. The formation of these complex heterocyclic systems proceeds with excellent functional group compatibility, enabling the incorporation of diverse substituents that modulate the electronic and photophysical properties of the products.

Halogen Exchange Reactions

Halogen exchange reactions involving 9-(Bromomethyl)anthracene provide access to related halogenated derivatives with modified reactivity profiles [16] [17] [18] [19]. These transformations are particularly valuable for fine-tuning the electronic properties and reactivity patterns of anthracene-based compounds.

The selective bromination of anthracene derivatives has been extensively studied, with the 9-position showing preferred reactivity over the 10-position in a ratio of approximately 9:1 [17]. This regioselectivity arises from electronic effects that stabilize the intermediate carbocation formed during electrophilic aromatic substitution. The presence of iodine as a catalyst significantly accelerates these halogenation reactions, while hydrobromic acid can promote rearrangement of initially formed 9-bromo products to the sterically less hindered 10-bromo isomers.

The mechanism of these halogen exchange reactions involves reversible addition of halogen species followed by elimination of hydrogen halide [17]. The different reactivities of N-bromosuccinimide and N-chlorosuccinimide are attributed to variations in the amounts of free halogen produced and the different sizes of the halogen atoms. These mechanistic insights enable rational selection of halogenating agents for specific synthetic transformations.

Chlorination reactions typically require the addition of hydrogen chloride to achieve efficient conversion, and these reactions show high selectivity for the 9-position [17]. The resulting 9-chloromethyl derivatives exhibit similar reactivity patterns to their bromo counterparts but with modified leaving group ability, enabling selective transformations in complex synthetic sequences.

Catalytic Applications in Organic Synthesis

The unique structural features of 9-(Bromomethyl)anthracene make it an excellent substrate for various catalytic transformations, particularly those involving transition metal catalysis [20] [21] [22] [23]. The combination of the π-rich anthracene backbone and the reactive bromomethyl group provides multiple sites for catalytic activation and functionalization.

Transition Metal-Mediated Cross-Couplings

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex anthracene derivatives, offering novel pathways that enhance both efficiency and selectivity compared to traditional methods [20] [21] [22] [23]. Palladium-catalyzed reactions, in particular, have proven exceptionally versatile in forming carbon-carbon and carbon-heteroatom bonds using 9-(Bromomethyl)anthracene as a coupling partner.

The Suzuki-Miyaura coupling reaction represents one of the most widely employed strategies, utilizing palladium complexes to catalyze the formation of biaryl bonds [20] [23]. In these transformations, 9-(Bromomethyl)anthracene can serve as an electrophilic coupling partner with various boronic acids, enabling the introduction of diverse aryl substituents at the benzylic position. The resulting products exhibit interesting photophysical properties, including blue and blue-violet light emission with pronounced solvent-dependent effects [20].

The photophysical behavior of these coupled products has been carefully investigated through ultraviolet-visible absorption and fluorescence spectroscopy [20]. The emission spectra show not only slight blue shifts with increasing solvent polarity but also significant changes in fluorescence intensity at room temperature. These materials can be effectively quenched by electron donors such as N,N-dimethylaniline, with the quenching behavior following Stern-Volmer kinetics.

Nickel-catalyzed cross-coupling reactions provide an alternative approach that often proceeds under milder conditions and with reduced cost compared to palladium-based systems [22]. These methodologies have been successfully applied to both homocoupling and cross-coupling transformations of 9-(Bromomethyl)anthracene derivatives. The use of zinc metal as a reducing agent enables the generation of active nickel(0) species from nickel(II) precatalysts, facilitating oxidative addition and subsequent cross-coupling processes.

The mechanism of nickel-catalyzed transformations typically involves oxidative addition of the aryl halide to nickel(0), followed by transmetalation with an organometallic nucleophile and reductive elimination to form the desired carbon-carbon bond [22]. The addition of halide salts has been shown to accelerate these reactions, with the rate enhancement following the order fluoride < sulfate < chloride << bromide < iodide.

Boronic Acid Catalysis in Microgel Systems

The development of boronic acid-catalyzed reactions in microgel systems represents an innovative approach to sustainable catalysis that offers unique advantages in terms of catalyst recovery and reaction control [24] [25]. These systems utilize the reversible binding properties of boronic acids with polyol substrates to create tunable catalytic environments.

In microgel systems containing 9-(Bromomethyl)anthracene derivatives, the boronic acid catalysts can be immobilized within the polymer network while maintaining accessibility to substrate molecules [25]. The synthesis of these functional microgels typically involves the incorporation of anthracene-based crosslinking agents, such as derivatives prepared from 9,10-bis(bromomethyl)anthracene through sequential nucleophilic substitution and polymerization reactions.

The preparation of anthracene-functionalized microgels begins with the synthesis of 9,10-bis(bromomethyl)anthracene through electrophilic substitution of anthracene with paraformaldehyde and hydrobromic acid [25]. Subsequent reaction with hexamethylenetetramine followed by hydrolysis yields the corresponding diamine derivative. Final acylation with acryloyl chloride provides polymerizable monomers that can be incorporated into microgel networks through free radical polymerization processes.

The catalytic activity of boronic acids in these microgel systems can be modulated through external stimuli, including pH changes and gas bubbling with nitrogen or carbon dioxide [24] [25]. This reversible activation enables precise control over reaction rates and selectivity, while the heterogeneous nature of the system facilitates catalyst recovery and reuse. The immobilized boronic acids maintain their catalytic activity over multiple reaction cycles, demonstrating the robust nature of these catalytic systems.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard